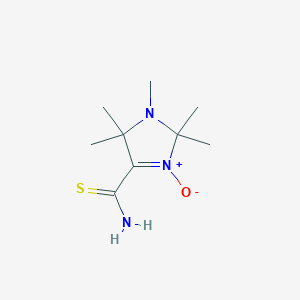
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide, also known as EPPA, is a synthetic compound that belongs to the class of amides. EPPA has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical structure.
Mecanismo De Acción
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects in animal models of epilepsy. N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and potent pharmacological effects. However, N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-diphenylpropanamide. One area of interest is the development of novel formulations of N-(4-ethoxyphenyl)-2,2-diphenylpropanamide that improve its solubility and bioavailability. Another area of research is the investigation of N-(4-ethoxyphenyl)-2,2-diphenylpropanamide's potential as a treatment for other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(4-ethoxyphenyl)-2,2-diphenylpropanamide exerts its pharmacological effects and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2,2-diphenylpropanamide is a promising synthetic compound with potential therapeutic applications in various fields of science. Its unique chemical structure and potent pharmacological effects make it an attractive target for further research. However, further studies are needed to fully understand its mechanisms of action, safety, and efficacy in clinical settings.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide can be synthesized through a multistep process, starting with the reaction of 4-ethoxybenzoyl chloride with magnesium to form the Grignard reagent. This reagent is then reacted with benzophenone to form the intermediate, which is subsequently reacted with ethyl iodide to yield the final product, N-(4-ethoxyphenyl)-2,2-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has been found to have potential therapeutic applications in various fields of science. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has also been found to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-26-21-16-14-20(15-17-21)24-22(25)23(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZFOKJVBJKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-diphenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)


![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)